molecular formula C7H6FN3 B3218828 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190312-57-2

4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B3218828
CAS No.: 1190312-57-2
M. Wt: 151.14 g/mol
InChI Key: LCYZBFHVARGVPP-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190312-57-2) is a high-value chemical scaffold in medicinal chemistry, particularly in oncology research . This compound belongs to the 1H-pyrrolo[3,2-c]pyridine class of heterocycles, which have been identified as a privileged structure for the development of potent and selective kinase inhibitors . Scientific literature demonstrates that this core scaffold is a key precursor in the structure-based design of orally bioavailable inhibitors targeting critical proteins like the kinase MPS1 (Monopolar Spindle 1), a regulator of the spindle assembly checkpoint and a target of significant interest in cancer therapy due to its overexpression in various human tumors . With a molecular formula of C7H6FN3 and a molecular weight of 151.14 g/mol , this amine-substituted, fluorine-functionalized building block offers researchers a versatile handle for further synthetic elaboration. It is intended for use in discovery chemistry, hit-to-lead optimization, and other preclinical research applications. The product is supplied with detailed quality control documentation. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYZBFHVARGVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271015
Record name 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-57-2
Record name 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Precursor Selection

A common retrosynthetic approach for substituted pyrrolopyridines involves the disconnection of the pyrrole (B145914) ring from a functionalized pyridine (B92270) precursor. For 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine, a key disconnection can be made at the C-N and C-C bonds of the pyrrole ring, leading back to a substituted pyridine.

A plausible retrosynthetic strategy begins with the target molecule and disconnects the pyrrole ring. This often involves a cyclization reaction as the key forward-synthetic step. A primary amine at the 3-position and a suitable leaving group or reactive site at the 4-position of the pyridine ring are common features of precursors.

One potential set of precursors includes appropriately substituted pyridines. For instance, a common starting material for similar scaffolds is a substituted pyridine N-oxide, which can facilitate nucleophilic substitution at the 4-position. The synthesis of related pyrrolo[3,2-c]pyridin-4-one derivatives has been achieved through a four-component reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, two molecules of an amine, and β-nitrostyrenes, highlighting the use of accessible starting materials for constructing the core structure. researchgate.net

Development of Novel Synthetic Pathways and Reaction Optimizations

The synthesis of pyrrolopyridine derivatives often involves multi-step sequences that require careful optimization of reaction conditions.

A general route to a related 6-bromo-1H-pyrrolo[3,2-c]pyridine core starts from commercially available 2-bromo-5-methylpyridine. nih.gov This is first oxidized to the corresponding N-oxide, which then undergoes nitration at the 4-position. nih.gov The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form a key vinyl intermediate. nih.gov This intermediate is then subjected to reductive cyclization using iron powder in acetic acid to furnish the 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov

In the context of synthesizing analogs, microwave-assisted conditions have been effectively used. For example, heating a key 1H-pyrrolo[3,2-c]quinoline synthon with an excess of a respective amine under microwave irradiation yielded Boc-protected amine derivatives. researchgate.net Further functionalization, such as coupling with sulfonyl chlorides, can then be achieved. researchgate.net

Optimization of reaction conditions is crucial. For instance, in the synthesis of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction, various Brønsted acids, temperatures, concentrations, and solvents were investigated to improve the efficiency of the cyclization and subsequent transformations. beilstein-journals.org

Mechanistic Studies of Key Synthetic Steps and Intermediates

Understanding the mechanisms of key synthetic transformations is essential for optimizing reaction conditions and predicting potential side products.

In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a study of cross-coupling reactions revealed that the oxidative addition of palladium preferably occurred at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate rather than the C-4 position. nih.gov This observation was critical in devising a successful synthetic strategy that involved performing the Suzuki-Miyaura coupling at C-2 before the Buchwald-Hartwig amination at C-4. nih.gov

The formation of unexpected side products can also provide mechanistic insights. During the synthesis of tetrahydrofuro[3,2-c]pyridines, the formation of a 1,4-diketone was observed, suggesting a tandem Pictet-Spengler cyclization followed by acid-catalyzed hydrolysis of the furan (B31954) ring. beilstein-journals.org This led to the exploration of this tandem sequence as a potential route to substituted 3-(2-oxopropyl)piperidin-4-ones. beilstein-journals.org

Derivatization Strategies and Analog Synthesis for Structure-Activity Exploration

Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and optimizing biological activity. Modifications can be introduced at the amine moiety, the pyrrolo ring system, and the pyridine nucleus.

The primary amine at the 3-position is a key handle for derivatization. It can be acylated, alkylated, or used in the formation of various functional groups to probe interactions with biological targets. In a study on pyrrolo[3,4-c]pyridine-1,3-diones, modifications at the nitrogen of the pyrrole ring with various alkyl and aryl groups were explored to evaluate their impact on sedative and analgesic activities. mdpi.comnih.gov

The pyrrole ring itself can be modified. N-alkylation or N-arylation is a common strategy. For example, in the synthesis of pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, the nitrogen of the pyrrole ring was substituted with a 3,4,5-trimethoxyphenyl group. nih.govsemanticscholar.org

The synthesis of N-methylated tetrahydrofuro[3,2-c]pyridine was achieved by treatment with sodium hydride followed by methyl iodide, demonstrating a straightforward method for N-alkylation. beilstein-journals.org

Modifying the substituents on the pyridine ring can significantly influence the electronic properties and biological activity of the molecule. In the development of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, a variety of aryl groups were introduced at the 6-position via Suzuki cross-coupling reactions. nih.govsemanticscholar.org The electronic nature of the substituents on this aryl ring had a notable effect on the antiproliferative activity. semanticscholar.org

The following table summarizes the effect of different substituents on the B-ring (at position 6) on the antiproliferative activity against HeLa cells for a series of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. semanticscholar.org

CompoundB-ring SubstituentIC₅₀ (μM) against HeLa cells
10cm-tolyl>10
10dp-tolyl5.32
10hp-methoxyphenyl4.89
10im-hydroxyphenyl3.24
10jm-methoxyphenyl3.56
10lp-fluorophenyl6.23
10mp-chlorophenyl7.12
10np-nitrophenyl8.54
10tIndolyl0.12

Data sourced from reference semanticscholar.org.

The data indicates that electron-donating groups (EDGs) on the para-position of the B-ring generally lead to increased activity compared to electron-withdrawing groups (EWGs). semanticscholar.org Furthermore, meta-substituted EDGs also improved inhibitory activities. semanticscholar.org The most potent compound in this series featured an indole (B1671886) group as the B-ring. semanticscholar.org

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

High-resolution NMR spectroscopy would be the cornerstone for elucidating the covalent framework of 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required.

Expected ¹H and ¹³C NMR Data: Analysis of the chemical shifts and coupling constants would provide information on the electronic environment of each proton and carbon atom. The fluorine atom at the C4 position would induce characteristic splitting patterns in the signals of neighboring nuclei, providing key evidence for its location. The ¹⁹F NMR spectrum would show a single resonance, and its coupling to adjacent protons would further confirm the substitution pattern.

Interactive Data Table: Predicted NMR Data Without experimental data, a table of predicted chemical shifts cannot be accurately generated. However, the following table outlines the expected data points that would be collected from NMR analysis.

NucleusExperimentExpected Information
¹H1D NMRChemical shift, multiplicity, and integration of each proton.
¹³C1D NMRChemical shift of each carbon atom.
¹⁹F1D NMRChemical shift of the fluorine atom.
COSY2D NMRCorrelation between coupled protons, establishing connectivity.
HSQC2D NMRCorrelation between protons and their directly attached carbons.
HMBC2D NMRCorrelation between protons and carbons over two to three bonds, confirming the overall carbon skeleton and placement of substituents.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be employed to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Expected Mass Spectrometry Findings: The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments would involve the fragmentation of this parent ion to produce a characteristic pattern of daughter ions, which would help to confirm the connectivity of the pyrrole (B145914) and pyridine (B92270) rings and the positions of the fluoro and amino substituents.

Interactive Data Table: Predicted Mass Spectrometry Data

Ionization ModeExpected Ionm/z ValueInformation Provided
ESI+[M+H]⁺Predicted: 153.0624Confirms molecular weight and elemental formula (C₇H₆FN₃).
ESI+Fragment IonsDependent on fragmentationProvides structural information based on bond cleavages.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra would provide valuable information about the functional groups present in this compound.

Expected Spectroscopic Features: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrrole and amine groups, C-N stretching vibrations, and the C-F stretching vibration. Aromatic C-H and C=C/C=N stretching vibrations would also be present. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

Interactive Data Table: Expected Vibrational Spectroscopy Data

Spectroscopic TechniqueExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
IRN-H Stretch (amine and pyrrole)3200-3500
IRC-H Stretch (aromatic)3000-3100
IRC=C and C=N Stretch1500-1650
IRC-F Stretch1000-1400
RamanAromatic Ring Breathing ModesVaries

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles.

Insights from X-ray Crystallography: This technique would unequivocally confirm the connectivity and planarity of the pyrrolo[3,2-c]pyridine ring system. Furthermore, it would reveal the solid-state conformation of the molecule and provide detailed insights into intermolecular interactions, such as hydrogen bonding involving the amine and pyrrole N-H groups, which govern the crystal packing.

Interactive Data Table: Crystallographic Data (Hypothetical) As no crystal structure has been reported, the following table is a template for the data that would be obtained from such an analysis.

ParameterDescription
Crystal SystemThe symmetry of the crystal lattice.
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles between adjacent bonds.
Torsion Angles (°)The dihedral angles that define the conformation of the molecule.
Hydrogen Bonding NetworkDescription of intermolecular hydrogen bonds.

Pre Clinical Biological Activity and Mechanistic Investigations

Target Identification and Biochemical Characterization

The initial stages of preclinical research typically involve identifying the molecular targets with which a compound interacts. This is often achieved through a series of in vitro biochemical assays.

Enzyme and Receptor Binding Assays (in vitro)

No publicly available data from enzyme or receptor binding assays for 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine could be located. These assays are fundamental in determining the affinity and selectivity of a compound for specific biological targets.

Kinase Inhibition Profiling (in vitro)

There are no specific kinase inhibition profiles available for this compound in published literature. Kinase profiling is a critical step for many small molecule inhibitors, providing a broad overview of their potential targets and off-target effects across the kinome.

Protein-Ligand Interaction Studies

Detailed studies, such as X-ray crystallography or NMR spectroscopy, which elucidate the specific molecular interactions between this compound and a protein target, have not been published. These studies are crucial for understanding the structural basis of a compound's activity and for guiding further drug development.

Cellular Pathway Modulation Studies (in vitro)

Following biochemical characterization, the effects of a compound on cellular functions and pathways are investigated.

Cell-Based Functional Assays

No data from cell-based functional assays for this compound are available. Such assays would be necessary to understand the compound's effects on cellular processes like proliferation, apoptosis, or signaling pathways in a cellular context.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

There are no published studies on the effects of this compound on gene expression or the proteome of any cell lines. These analyses provide a global view of the cellular response to a compound, offering insights into its mechanism of action and potential biomarkers.

Cellular Uptake and Subcellular Localization Studies

The cellular entry and distribution of pyrrolo[3,2-c]pyridine derivatives are critical to their mechanism of action. Studies on this class of compounds have begun to elucidate these processes. For instance, immunofluorescence staining has been employed to observe the effects of certain 1H-pyrrolo[3,2-c]pyridine derivatives at the cellular level. One study investigating a potent derivative, compound 10t, revealed its impact on the microtubule network. tandfonline.com Confocal immunofluorescent microscopy showed that this compound disrupts tubulin polymerization within cells. tandfonline.com This interaction with a key component of the cytoskeleton suggests that the compound is capable of crossing the cell membrane and reaching intracellular targets.

While these findings confirm intracellular activity, detailed quantitative studies on the rate of cellular uptake and the specific subcellular localization of this compound are not yet extensively documented. The lipophilicity and charge distribution, influenced by the fluorine and amine substituents, are expected to play a significant role in its ability to passively diffuse across cellular membranes. Further research is required to precisely map its distribution within various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, which would provide a more complete picture of its cellular pharmacology.

Structure-Activity Relationship (SAR) Elucidation

The relationship between the chemical structure of this compound and its biological activity is a key area of investigation for optimizing its therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of compounds based on their physicochemical properties. For classes of molecules that include pyrrolopyridine scaffolds, QSAR studies have been effectively used to guide the design of more potent derivatives. While a specific QSAR model for this compound is not publicly available, the principles can be understood from studies on analogous compounds. These models typically correlate molecular descriptors (such as steric, electrostatic, and hydrophobic fields) with inhibitory activity, providing a mathematical framework for predicting the potency of novel derivatives.

Pharmacophore Development and Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For the pyrrolo[3,2-c]pyridine scaffold, several key design principles have emerged from research into its derivatives as kinase inhibitors and anticancer agents.

The core pyrrolopyridine structure serves as a rigid scaffold, which can be strategically modified to enhance target binding and selectivity. For example, in the development of FMS kinase inhibitors, the pyrrolo[3,2-c]pyridine scaffold was utilized to create a series of diarylamides and diarylureas. nih.gov Modifications at various positions of the bicyclic system led to the discovery of compounds with nanomolar potency. nih.gov

Similarly, in the design of colchicine-binding site inhibitors, a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was used to create novel compounds with significant antiproliferative effects. tandfonline.comnih.gov The introduction of an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring on the 1H-pyrrolo[3,2-c]pyridine core resulted in a derivative (10t) with potent activity against several cancer cell lines. tandfonline.comnih.gov These studies highlight the importance of the pyrrolopyridine nucleus as a foundational element in ligand design, with the fluorine and amine groups of this compound likely playing crucial roles in modulating electronic properties and hydrogen bonding interactions with target proteins.

Pre-clinical Pharmacological Investigations in Animal Models

The in vivo characteristics of pyrrolopyridine derivatives have been explored in various animal models to assess their pharmacokinetic profiles and therapeutic efficacy.

Pharmacokinetic (PK) Characterization (in vivo, animal models)

The pharmacokinetic properties of pyrrolopyridine derivatives have shown variability depending on their specific substitution patterns. Studies on related compounds provide insights into the potential in vivo behavior of this compound. For instance, a pyrrolo[3,4-c]pyridine derivative demonstrated good oral bioavailability in rats (95%) and moderate bioavailability in cynomolgus monkeys (29%). mdpi.com In contrast, another study on a different analog reported low plasma exposure and high clearance in mouse pharmacokinetic studies. nih.gov

Research into a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which share structural similarities, found that modifications to the linker group between the core and lipophilic substituents were crucial for improving oral bioavailability and reducing in vivo clearance. nih.gov These findings underscore the importance of fine-tuning the molecular structure to achieve favorable pharmacokinetic profiles for this class of compounds.

Table 1: Pharmacokinetic Parameters of Selected Pyrrolopyridine Analogs in Animal Models

Compound Class Animal Model Bioavailability Clearance Source
Pyrrolo[3,4-c]pyridine derivative Rat 95% Not Reported mdpi.com
Pyrrolo[3,4-c]pyridine derivative Cynomolgus Monkey 29% Not Reported mdpi.com
7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione Mouse Low Plasma Exposure High nih.gov

This table is interactive. Click on the headers to sort the data.

Efficacy Studies in Disease-Relevant Animal Models

The therapeutic potential of pyrrolopyridine derivatives has been demonstrated in several disease-relevant animal models, particularly in the fields of oncology and pain research.

In oncology, derivatives of the closely related pyrrolopyrimidine scaffold have shown significant efficacy. Representative compounds from this class strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. nih.gov Furthermore, numerous 1H-pyrrolo[3,2-c]pyridine derivatives have exhibited potent antiproliferative activity against a range of human cancer cell lines in vitro, including those for breast, ovarian, and prostate cancer, suggesting their potential for in vivo anticancer effects. tandfonline.comnih.govnih.govnih.gov

In the context of pain management, certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have displayed significant analgesic properties in mouse models. semanticscholar.org These compounds were effective in both the hot-plate and writhing tests, which are standard models for assessing central and peripheral analgesic activity, respectively. semanticscholar.org

Table 2: Summary of Efficacy Studies for Pyrrolopyridine Analogs in Animal Models

Compound Class Disease Model Animal Model Observed Efficacy Source
Pyrrolopyrimidine derivatives Human Tumor Xenografts Nude Mice Strong inhibition of tumor growth nih.gov

This table is interactive. Click on the headers to sort the data.

These pre-clinical findings collectively suggest that the this compound scaffold is a promising platform for the development of novel therapeutics for a variety of diseases.

In Vitro Metabolic Stability and Metabolite Identification

As of the current available scientific literature, there is no public data detailing the in vitro metabolic stability and metabolite identification of this compound. Comprehensive searches of scholarly databases and scientific repositories have not yielded specific studies on the metabolic fate of this particular compound.

General methodologies for assessing in vitro metabolic stability typically involve incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.govresearchgate.net Such studies are crucial in early drug discovery to predict the pharmacokinetic properties of a new chemical entity. nih.gov The process helps in determining key parameters such as the metabolic half-life and intrinsic clearance of the compound.

Metabolite identification studies are subsequently performed to characterize the chemical structures of the metabolites formed. This is often accomplished using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). nih.gov Understanding the metabolic pathways is essential for identifying potentially active or toxic metabolites.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools for predicting and analyzing how a ligand, such as a derivative of 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine, interacts with a biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For the 1H-pyrrolo[3,2-c]pyridine scaffold, molecular modeling studies have been crucial in identifying potential therapeutic targets. In a notable study, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.govtandfonline.comfigshare.com Molecular docking of a highly potent analog, compound 10t , into the colchicine-binding site of tubulin revealed critical interactions. tandfonline.comfigshare.comresearchgate.net The model suggested that the compound forms hydrogen bonds with key amino acid residues, thereby stabilizing the complex and exerting its inhibitory effect. tandfonline.comfigshare.comresearchgate.net For instance, interactions with residues like Thrα179 and Asnβ349 were identified as being crucial for its potent activity. tandfonline.comfigshare.com

Table 1: Illustrative Molecular Docking Interactions for a 1H-pyrrolo[3,2-c]pyridine Analog (Compound 10t) with Tubulin

Interacting Residue Interaction Type
Thrα179 Hydrogen Bond
Asnβ349 Hydrogen Bond

Data derived from molecular modeling studies on derivatives. tandfonline.comfigshare.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is highly dependent on its pharmacokinetic profile, commonly assessed through its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties early in the discovery phase, saving time and resources.

For derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, computational models are used to predict key physicochemical parameters. A prominent example is the assessment against Lipinski's "Rule of Five," which helps to forecast a compound's potential for oral bioavailability. In a study on anticancer 1H-pyrrolo[3,2-c]pyridine derivatives, the lead compound 10t was found to conform well to Lipinski's rule, indicating good drug-like properties. nih.govtandfonline.comfigshare.com

Key ADME parameters predicted computationally include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). Another important parameter is the topological polar surface area (TPSA), which is correlated with drug absorption and transport. The percentage of absorption (%ABS) can be estimated using formulas such as: %ABS = 109 – (0.345 × TPSA). nih.gov

Table 2: Predicted Physicochemical Properties for Drug-Likeness (Illustrative)

Property Guideline (Lipinski's Rule of Five) Predicted Status for Analog 10t
Molecular Weight ≤ 500 Da Compliant
LogP (Lipophilicity) ≤ 5 Compliant
Hydrogen Bond Donors ≤ 5 Compliant
Hydrogen Bond Acceptors ≤ 10 Compliant

Based on findings for analogous compounds. nih.govfigshare.com

Virtual Screening and Library Design for Novel Analogs

Computational chemistry is instrumental in the design of new molecules. Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a specific biological target.

This approach can be structure-based, relying on the docking of compounds into a known receptor structure, or ligand-based, using the structure of a known active compound as a template. The design of novel 1H-pyrrolo[3,2-c]pyridine derivatives often employs a rational, structure-based approach. For example, the rigid 1H-pyrrolo[3,2-c]pyridine scaffold has been used as a configuration-constrained replacement for the flexible linker in known inhibitors like Combretastatin A-4 (CA-4) to design new, potent tubulin inhibitors. semanticscholar.org This strategy led to the synthesis and testing of a focused library of compounds, resulting in the identification of highly active molecules. semanticscholar.org

Furthermore, high-throughput screening (HTS) of chemical libraries containing scaffolds like pyrrolopyridinamine has been used to identify novel classes of inhibitors, such as entry inhibitors against influenza viruses. nih.gov The hits from such screens serve as starting points for the design of new libraries of analogs with improved potency and selectivity, often guided by the computational methods described in the preceding sections.

Analytical Methodologies for Research Scale Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polar heterocyclic compounds.

A typical RP-HPLC method for the purity determination of a pyrrolopyridine derivative would involve a C18 column, which provides a non-polar stationary phase. pensoft.net The separation is achieved by using a polar mobile phase, often a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netptfarm.pl A gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. ptfarm.pl

For quantitative analysis, a validated HPLC method with an internal or external standard is crucial. The linearity of the detector response to a range of concentrations of the analyte is established to ensure accuracy. ptfarm.pl UV detection is commonly used for aromatic and heterocyclic compounds, with the detection wavelength selected based on the UV absorbance maximum of this compound. nih.gov The purity is then calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of a Pyrrolopyridine Derivative

ParameterValue/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
This table represents a hypothetical set of starting parameters for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is the method of choice for the separation and quantification of volatile organic compounds, which may be present as residual solvents or by-products from the synthesis of this compound. ijpsonline.com Due to the low volatility of the main compound, headspace GC is often preferred, where a sample is heated in a sealed vial, and the vapor phase is injected into the GC system. This prevents the non-volatile components from contaminating the GC column. ijpsonline.com

The choice of the GC column is critical and is based on the polarity of the potential volatile impurities. A common choice is a column with a polyethylene (B3416737) glycol (wax) stationary phase for the analysis of polar solvents. google.com A flame ionization detector (FID) is widely used for its high sensitivity to a broad range of organic compounds. google.com For the identification of unknown volatile impurities, GC coupled with a mass spectrometer (GC-MS) is an invaluable tool, providing structural information based on the mass spectrum of each separated component. researchgate.netjfda-online.com

Table 2: General GC-HS Parameters for Volatile Impurity Analysis

ParameterValue/Condition
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Nitrogen
Oven Program Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min
Injector Temperature 250 °C
Detector FID at 260 °C
Headspace Vial Temp. 80 °C
Headspace Incubation Time 20 min
These parameters are general and would need to be optimized for the specific volatile impurities expected in the synthesis of this compound.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation technique based on the differential migration of charged species in an electric field within a narrow capillary. nih.gov For a basic compound like this compound, which will be protonated in an acidic buffer, CE can provide rapid and highly resolved separations. scispace.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the separation is based on the charge-to-size ratio of the analytes. scispace.com The use of a buffer system with a specific pH is crucial for controlling the charge of the analyte and the electroosmotic flow (EOF). For basic compounds, a low pH buffer is typically used. The high efficiency of CE can be advantageous for resolving closely related impurities that may be difficult to separate by HPLC. nih.gov Detection is usually performed by UV-Vis spectrophotometry directly on the capillary.

Table 3: Representative Capillary Zone Electrophoresis Conditions

ParameterValue/Condition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (pressure) injection
Detection UV at 214 nm
These conditions are illustrative and would require optimization for the specific compound.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Metabolite Identification in Research Samples

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures and the identification of unknown compounds. For research involving this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for metabolite identification in biological matrices such as plasma or urine. nih.gov

In a typical workflow, a biological sample is subjected to extraction and then analyzed by LC-MS/MS. The liquid chromatograph separates the parent drug from its metabolites. The tandem mass spectrometer then provides information on the molecular weight of each component and its fragmentation pattern. By comparing the fragmentation of the parent drug with that of its metabolites, the sites of metabolic modification (e.g., hydroxylation, N-dealkylation, glucuronidation) can be elucidated. mdpi.compreprints.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the metabolites. mdpi.com

GC-MS is also a valuable tool, especially for identifying volatile metabolites or for analyzing derivatized non-volatile metabolites. jfda-online.com Derivatization can be employed to increase the volatility of polar compounds, making them amenable to GC analysis. researchgate.net

Table 4: General Approach for LC-MS/MS Metabolite Identification

StepDescription
Sample Preparation Protein precipitation or solid-phase extraction of biological samples (e.g., plasma, urine) to remove interferences.
LC Separation Reversed-phase HPLC with a gradient elution to separate the parent compound from its metabolites.
MS Detection Full scan MS to detect all ionizable species and determine their molecular weights.
MS/MS Fragmentation Product ion scan of the parent drug and potential metabolites to obtain fragmentation patterns.
Data Analysis Comparison of fragmentation patterns to identify the sites of metabolism. Accurate mass data from HRMS is used to confirm elemental compositions.
This represents a general workflow that would be specifically tailored for the analysis of this compound and its metabolites.

Future Directions and Research Gaps

Exploration of Advanced Synthetic Methodologies

The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine and its derivatives is foundational to any research and development effort. Current synthetic routes generally involve the construction of the core pyrrolo[3,2-c]pyridine framework through cyclization reactions, followed by the strategic introduction of the fluorine and amine functional groups via halogenation and amination processes. evitachem.comnih.gov For industrial-scale production, methods like continuous flow chemistry may be employed to improve efficiency and purity. evitachem.com Nevertheless, significant gaps and opportunities for innovation remain in its synthesis.

Future research should focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies. A significant challenge in the synthesis of fluorinated heterocycles is the regioselective introduction of the fluorine atom. rsc.org Advanced methodologies such as visible-light photoredox catalysis offer a promising avenue to overcome this hurdle under mild conditions. nih.govmdpi.com This technique has been successfully used to synthesize other fluorinated pyrrole-containing structures and could be adapted for the precise fluorination of the pyrrolopyridine core. nih.govchemrxiv.orgnih.gov For instance, photoredox-catalyzed radical cascade reactions have been developed to access fluorinated pyrrolo-derivatives, showcasing the potential for novel bond formations under gentle conditions. nih.gov

Furthermore, the development of one-pot or tandem reactions that construct the functionalized scaffold in fewer steps would be highly valuable. Exploring novel catalytic systems, including organometallic catalysts, could provide new pathways for C-H functionalization, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials. mdpi.com The use of pyridine (B92270) N-oxides as precursors for direct nucleophilic fluorination has also shown promise for related structures and could be a novel approach for this specific scaffold. rsc.org

Identification of Novel Biological Targets and Therapeutic Pathways

While initial attention has been directed towards its potential as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), the full spectrum of biological targets for this compound is yet to be elucidated. nih.govrsc.org The pyrrolopyridine scaffold is a versatile pharmacophore known to interact with a wide range of protein kinases that are critical in oncology and immunology.

A significant research gap lies in the comprehensive profiling of this compound against a broad panel of kinases and other enzyme families. For example, different derivatives of the parent pyrrolo[3,2-c]pyridine scaffold have demonstrated inhibitory activity against FMS kinase (CSF-1R), which is implicated in cancer and inflammatory disorders like rheumatoid arthritis. nih.gov Other related pyrrolopyridine structures have been investigated as inhibitors of c-Met kinase, another important target in oncology. nih.gov A systematic investigation is warranted to determine if this compound or its close analogues possess activity against these or other clinically relevant kinases such as spleen tyrosine kinase (SYK) or phosphoinositide 3-kinases (PI3Ks). nih.gov

Beyond oncology, there is potential for novel therapeutic applications. Research on closely related pyrrolo[3,2-c]pyridin-4-amine compounds has revealed their potential as broad-spectrum entry inhibitors for influenza viruses by interfering with the post-fusion process. nih.gov This suggests that the this compound scaffold could be explored for its antiviral properties. Additionally, various pyrrolopyridine derivatives have shown potential in treating diseases of the nervous and immune systems, as well as having antidiabetic and antimycobacterial properties, opening up further avenues for investigation. nih.gov

Rational Design of Next-Generation Pyrrolo[3,2-c]pyridin-3-amine Derivatives

The development of next-generation inhibitors based on the this compound scaffold will depend on a deep understanding of its structure-activity relationships (SAR). Rational drug design, aided by computational modeling and docking studies, is crucial for optimizing the lead compound's potency, selectivity, and pharmacokinetic profile. nih.gov

Future research should systematically explore modifications at various positions of the pyrrolopyridine ring system. For instance, SAR studies on related pyrrolopyridine inhibitors have shown that substitutions on the pyrrole (B145914) nitrogen or at other positions of the pyridine ring can significantly impact biological activity. semanticscholar.org Docking studies of similar compounds have helped to analyze the molecular features that contribute to high inhibitory activity, providing a roadmap for derivatization. nih.gov

A key research direction is the design of a library of derivatives with diverse chemical functionalities. This would involve modifying the amine group, introducing various substituents onto the aromatic rings, and altering the core scaffold itself to probe interactions with the target protein. For example, replacing the amine with different linkers and terminal groups could optimize binding affinity and explore new interactions within the target's binding site. The goal would be to enhance target engagement, improve selectivity over related kinases to minimize off-target effects, and optimize drug-like properties such as solubility and metabolic stability.

Below is a table outlining potential next-generation derivatives based on rational design principles.

Derivative Modification Design Rationale
Compound A Acylation of the 3-amine groupTo probe for additional hydrogen bond interactions and potentially convert the amine from a hydrogen bond donor to an acceptor group.
Compound B Substitution at the N-1 position of the pyrrole ring with a small alkyl groupTo explore the impact on the orientation of the molecule within the binding pocket and potentially enhance hydrophobic interactions.
Compound C Introduction of a methyl group at the C-6 positionTo probe a known hydrophobic pocket identified in related kinase inhibitors and improve binding affinity.
Compound D Replacement of the 4-fluoro substituent with a chloro or bromo groupTo investigate the effect of halogen size and electronegativity on binding and selectivity.
Compound E Bioisosteric replacement of the pyridine nitrogen with a C-H group (indole scaffold)To assess the importance of the pyridine nitrogen for hinge-binding in kinase targets and modulate physicochemical properties.

Integration with Emerging Technologies in Chemical Biology and Drug Discovery Research

Accelerating the discovery and optimization of drug candidates based on the this compound scaffold requires the integration of emerging technologies. High-throughput screening methods and novel discovery platforms can rapidly identify new biological targets and potent derivatives, addressing many of the existing research gaps.

One of the most powerful emerging technologies is DNA-Encoded Library (DEL) technology . drugdiscoverychemistry.com DEL allows for the screening of billions of compounds against a protein target in a single experiment, dramatically increasing the efficiency of hit identification. drugdiscoverychemistry.com This approach is particularly well-suited for identifying novel inhibitors for kinases and other challenging drug targets. drugdiscoverychemistry.com Applying DEL screening to targets like FGFR or a panel of other kinases could rapidly identify novel pyrrolo[3,2-c]pyridine derivatives with high affinity and specificity.

Another key technology is Fragment-Based Drug Discovery (FBDD) . FBDD involves screening libraries of small, low-molecular-weight fragments to identify those that bind weakly but efficiently to a biological target. researchgate.net These fragments can then be grown or linked together to create more potent lead compounds. researchgate.net An FBDD approach could be used to identify optimal fragments that bind to different sub-pockets of a target protein, which can then be incorporated into the this compound scaffold to guide the rational design of new derivatives. This method has been successfully used to discover inhibitors for targets like Focal Adhesion Kinase (FAK) based on related bicyclic scaffolds. researchgate.net

The combination of these advanced screening methods with structural biology techniques (X-ray crystallography, Cryo-EM) and computational chemistry will provide a powerful, integrated platform for elucidating the therapeutic potential of this compound and developing it into a next-generation therapeutic agent.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms fluorine coupling patterns (e.g., ¹⁹F-¹H splitting in aromatic regions). For example, δ ~8.6 ppm (pyridine H) and δ ~6.8 ppm (pyrrole H) .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 173 K) resolves bond angles (C–C ≈ 1.39 Å) and fluorine positioning (mean R-factor ≤ 0.031) .
  • Mass Spectrometry : ESI-MS (m/z [M+H]⁺) and HRMS validate molecular weight and isotopic patterns .

What safety protocols are critical when handling fluorinated pyrrolopyridines?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., TFAA, NH₃) .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • First Aid : For skin/eye contact, rinse with water for 15+ minutes; seek medical attention for persistent irritation .

How can computational reaction design improve the synthesis of fluorinated pyrrolopyridines?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in fluorine substitution. ICReDD’s reaction path search methods optimize conditions (solvent, catalyst) by analyzing activation energies, reducing trial-and-error experimentation . For example, simulations of Pd-catalyzed steps can predict optimal ligand (PPh₃ vs. Xantphos) and temperature (80–100°C) .

How can contradictory analytical data (e.g., NMR vs. X-ray) be resolved for fluorinated heterocycles?

Advanced Research Question

  • Case Study : If NMR suggests multiple tautomers but X-ray shows a single conformation, variable-temperature NMR (VT-NMR) can detect dynamic equilibria. For example, coalescence temperatures (~300 K) indicate interconverting species .
  • Complementary Techniques : Use NOESY to confirm spatial proximity of substituents or IR spectroscopy to validate hydrogen bonding (e.g., N–H stretching at ~3400 cm⁻¹) .

What strategies enable functionalization of the pyrrolopyridine core for kinase inhibitor development?

Advanced Research Question

  • Electrophilic Substitution : Introduce chloro or bromo groups at C5 using NBS or NCS in DMF, enabling Suzuki-Miyaura cross-coupling for biaryl derivatives .
  • Amino Group Protection : Use Boc or Fmoc groups to prevent side reactions during alkylation/acylation. Deprotection with TFA/CH₂Cl₂ (1:1) restores free amines .

Q. Example Reaction Scheme

Boc Protection : this compound + Boc₂O → N-Boc derivative (90% yield).

Suzuki Coupling : N-Boc derivative + aryl boronic acid → Biaryl product (Pd(OAc)₂, K₂CO₃, 80°C).

Deprotection : TFA/CH₂Cl₂ → Final kinase-targeting analog .

How can reaction scalability and reproducibility be ensured in multi-step syntheses?

Advanced Research Question

  • Process Control : Use inline PAT (Process Analytical Technology) tools like FTIR or ReactIR to monitor intermediate formation in real time .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, solvent ratio) to identify robust conditions. For example, a 2³ factorial design can resolve interactions between temperature, ligand, and base .

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Reactant of Route 1
4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.